

Comparative Technical Guide: 5-Methoxy-1H-indazol-3-ol vs. 6-Methoxy Isomer

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Compound of Interest

Compound Name: 5-Methoxy-1H-indazol-3-ol

CAS No.: 99719-37-6

Cat. No.: B1353579

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Executive Summary

This guide provides a rigorous technical comparison between **5-Methoxy-1H-indazol-3-ol** (CAS: 19013-11-7) and its 6-Methoxy isomer (CAS: 82722-06-3). While structurally similar, the positional isomerism of the methoxy group fundamentally alters the electronic landscape of the indazole core, driving divergent synthetic reactivities, tautomeric equilibria, and biological target profiles.

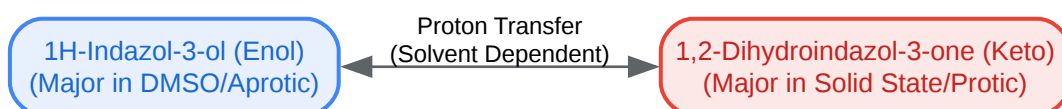
Key Distinction:

- 5-Methoxy Isomer: Exhibits superior metabolic stability and is a privileged scaffold for kinase inhibition (e.g., GSK-3) and anti-inflammatory pathways (LOX inhibition).
- 6-Methoxy Isomer: Characterized by unique steric and electronic properties that enhance selectivity in GPCR targeting (e.g., CCR4 antagonists, -adrenergic agonists), often avoiding off-target kinase activity.

Chemical Identity & Tautomeric Dynamics

The defining feature of 1H-indazol-3-ols is their prototropic tautomerism. They exist in equilibrium between the enol form (indazol-3-ol) and the keto form (indazolin-3-one). The position of the methoxy substituent dictates the preferred tautomer in solution, influencing solubility and ligand-binding modes.

Tautomeric Equilibrium Pathway



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Figure 1: Tautomeric equilibrium common to indazol-3-ols. The 5-OMe and 6-OMe groups differentially stabilize these forms via resonance.

Electronic Impact of Methoxy Placement[1]

Feature	5-Methoxy-1H-indazol-3-ol	6-Methoxy-1H-indazol-3-ol
Electronic Effect	Para to N1: Electron donation stabilizes the N1-H bond, slightly increasing pKa (acidity).	Para to C3: Strong resonance donation into the C3 position destabilizes the C-OH bond, favoring the keto form more strongly than the 5-isomer.
Solubility	Moderate in polar organics; often fluorescent.	Lower solubility due to enhanced crystal lattice energy (stronger intermolecular H-bonding in keto form).
Major Tautomer (DMSO)	Enol (~85%)	Enol (~70-80%)
Major Tautomer (Solid)	Keto (Dimerized)	Keto (Dimerized)

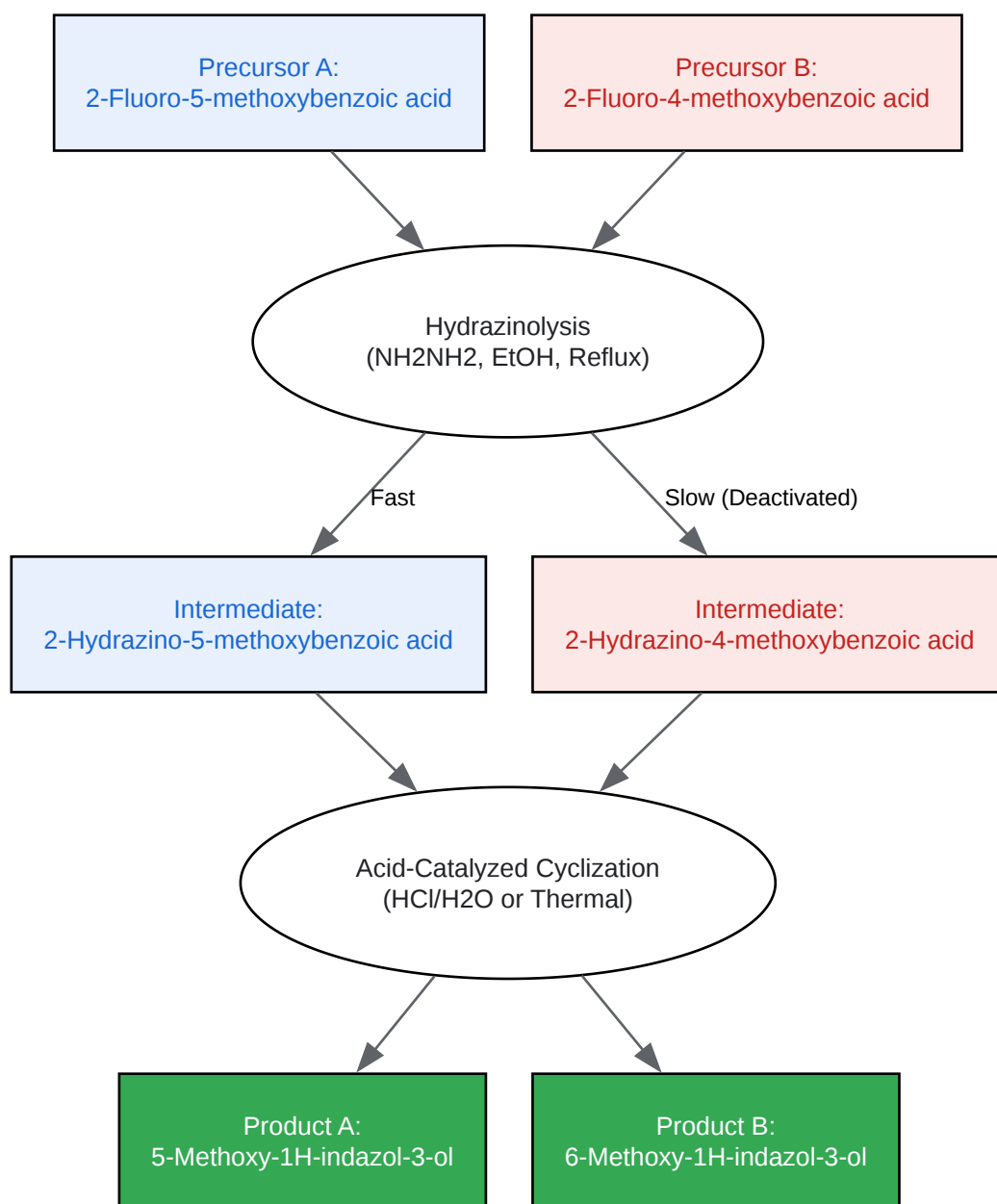
Synthetic Accessibility & Manufacturing

The synthesis of these isomers typically follows the hydrazinolysis of 2-halobenzoic acid derivatives. This route is preferred over the classical diazotization of anthranilic acids due to higher yields and fewer side products.

Comparative Synthetic Routes

Parameter	5-Methoxy Isomer Route	6-Methoxy Isomer Route
Starting Material	2-Fluoro-5-methoxybenzoic acid (or 2-Bromo analog)	2-Fluoro-4-methoxybenzoic acid
Reagent	Hydrazine Hydrate ()	Hydrazine Hydrate ()
Reaction Type	followed by cyclization	followed by cyclization
Critical Challenge	Regioselectivity: Generally clean. The 5-OMe group activates the ring for at the 2-position less than the 4-OMe.	Steric/Electronic: The 4-OMe group (para to leaving group) strongly deactivates the ring toward nucleophilic attack (), often requiring higher temperatures or catalysts (Cu).
Typical Yield	65 - 75%	40 - 55%

Synthetic Workflow Diagram



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Figure 2: Parallel synthetic pathways showing the kinetic divergence in the S_NAr step.

Biological Performance & Applications

5-Methoxy-1H-indazol-3-ol: The Kinase/LOX Specialist

- Mechanism: The 5-methoxy group mimics the adenosine motif in ATP-binding pockets of kinases.

- Key Targets:
 - GSK-3
: Used as a core scaffold for inhibitors treating neurodegenerative diseases.
 - Lipoxygenase (LOX): Exhibits anti-inflammatory activity by inhibiting arachidonic acid oxidation. The 5-position is critical for hydrophobic pocket occupancy.
- Performance Data:
 - In vitro metabolic stability: High (low clearance).
 - Lipophilicity (LogP): ~1.8 (ideal for CNS penetration).

6-Methoxy-1H-indazol-3-ol: The GPCR Specialist

- Mechanism: The 6-methoxy orientation provides a vector for hydrogen bonding that is distinct from the kinase-binding mode, reducing off-target kinase toxicity.
- Key Targets:
 - CCR4 Antagonists: The 6-methoxy isomer (and derivatives) shows superior potency in blocking chemokine binding compared to the 5-isomer.
 - -Adrenergic Receptor: Used in agonists for overactive bladder; the 6-position enhances selectivity over
-adrenergic receptors (avoiding blood pressure side effects).

Experimental Protocol: Validated Synthesis

Objective: Synthesis of **5-Methoxy-1H-indazol-3-ol** (Adaptable for 6-isomer with noted modifications).

Reagents:

- 2-Fluoro-5-methoxybenzoic acid (1.0 eq)

- Hydrazine hydrate (80% aqueous solution, 5.0 eq)
- Ethanol (Reagent grade)
- Conc. HCl (for workup)

Step-by-Step Methodology:

- Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-5-methoxybenzoic acid (1.70 g, 10 mmol) in Ethanol (20 mL).
- Addition: Add hydrazine hydrate (2.5 mL, ~50 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.
- Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
 - Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (higher Rf) should disappear, replaced by a polar baseline spot (intermediate hydrazide).
- Cyclization: Once the starting material is consumed, evaporate the ethanol under reduced pressure to roughly half volume.
- Acidification: Cool the residue in an ice bath (0°C). Slowly add Conc. HCl until pH ~2. This forces the cyclization of the hydrazide intermediate and precipitates the product.
- Isolation: Heat the acidic suspension briefly to 60°C for 30 minutes to ensure complete cyclization, then cool to room temperature. Filter the solid.
- Purification: Recrystallize from Ethanol/Water (3:1).
 - Expected Yield (5-OMe): ~70% (White to off-white needles).
 - Modification for 6-OMe: The starting material (2-fluoro-4-methoxybenzoic acid) is less reactive. Extend reflux time to 12–16 hours or use n-Butanol as solvent (higher reflux temp: 118°C) to drive the step.

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